Indolylglucosinolate

Description

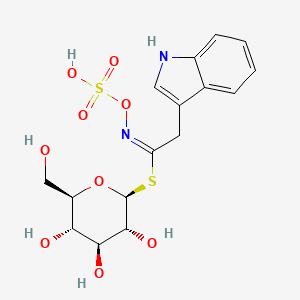

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O9S2 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-2-(1H-indol-3-yl)-N-sulfooxyethanimidothioate |

InChI |

InChI=1S/C16H20N2O9S2/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25)/b18-12+/t11-,13-,14+,15-,16+/m1/s1 |

InChI Key |

DNDNWOWHUWNBCK-NMIPTCLMSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C/C(=N\OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Biosynthesis Pathways and Mechanisms of Indolylglucosinolates

Tryptophan as a Precursor to Indolylglucosinolates

The journey of indolylglucosinolate biosynthesis begins with the amino acid tryptophan. encyclopedia.pubcore.ac.ukiarc.fr This aromatic amino acid serves as the foundational building block for the entire class of indole-containing glucosinolates. encyclopedia.pubcore.ac.ukiarc.fr The biosynthesis of these compounds is a Trp-dependent pathway, where the indole (B1671886) ring and the adjacent carbon backbone of tryptophan are incorporated into the final glucosinolate structure. researchgate.netnih.govoup.com Unlike aliphatic glucosinolates, the biosynthesis of indolylglucosinolates does not involve a chain elongation process of the initial amino acid. nih.gov

Initial Steps of Core Glucosinolate Structure Formation

Once tryptophan is committed to the pathway, a series of enzymatic reactions constructs the characteristic core glucosinolate structure. This core is shared among all glucosinolates, regardless of their precursor amino acid. encyclopedia.pubresearchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP79B2, CYP79B3) in Oxime Synthesis

The first committed step in the biosynthesis of indolylglucosinolates is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). researchgate.netnih.gov This reaction is catalyzed by cytochrome P450 monooxygenases of the CYP79 family, specifically CYP79B2 and CYP79B3 in the model plant Arabidopsis thaliana. encyclopedia.pubmdpi.commdpi.com These two enzymes are functionally redundant and play a critical role in this compound formation. maxapress.comresearchgate.net The product of this reaction, IAOx, is a key metabolic branch point, also serving as a precursor for the plant hormone auxin (indole-3-acetic acid) and the phytoalexin camalexin (B168466). researchgate.netnih.govresearchgate.net

Involvement of CYP83 Family Enzymes in Nitrile Oxide Formation

Following the formation of indole-3-acetaldoxime, enzymes from the CYP83 family of cytochrome P450s take over. In Arabidopsis, CYP83B1 is the primary enzyme responsible for metabolizing indole-3-acetaldoxime. encyclopedia.pubnih.govcore.ac.uk It converts the aldoxime into an unstable aci-nitro compound or nitrile oxide. encyclopedia.pub This step is crucial for channeling the metabolic flow towards glucosinolate biosynthesis and away from auxin production. nih.govresearchgate.net While CYP83B1 is the main player for indole-derived aldoximes, another enzyme, CYP83A1, primarily metabolizes aliphatic aldoximes but can also act on indolyl and aromatic aldoximes. nih.govcore.ac.uk

Glutathione (B108866) S-Transferases in Conjugation Reactions

The unstable aci-nitro intermediate is then conjugated to a sulfur donor. encyclopedia.pubfrontiersin.org This is accomplished through the action of Glutathione S-transferases (GSTs), which catalyze the reaction with glutathione (GSH). nih.govresearchgate.netfrontiersin.org This step introduces the sulfur atom that will become part of the thioglucose linkage in the final glucosinolate structure. encyclopedia.pubepa.gov While the specific GSTs involved have been a subject of investigation, co-expression analyses have pointed towards candidates like GSTF9. researchgate.netepa.gov This conjugation results in the formation of an S-alkyl-thiohydroximate. encyclopedia.pub

Side Chain Modification and Diversification of Indolylglucosinolates

After the core glucosinolate structure, known as glucobrassicin (B1234704), is formed, it can undergo further modifications to its indole side chain, leading to a variety of different indolylglucosinolates. encyclopedia.pubnih.gov These modifications are critical in determining the biological activity of the final compounds. mdpi.com

Hydroxylation and Methoxylation Pathways (e.g., CYP81F2, CYP81F3, CYP81F4)

A key set of diversifying reactions involves hydroxylation and subsequent methoxylation of the indole ring. encyclopedia.pubfrontiersin.org Enzymes from the CYP81F subfamily of cytochrome P450s are responsible for these hydroxylations. mdpi.commdpi.com For instance, CYP81F4 can hydroxylate glucobrassicin to form 4-hydroxyglucobrassicin (B1195005). mdpi.com In some cases, other isoforms like CYP81F2 and CYP81F3 may also be involved. Following hydroxylation, specific methyltransferases can add a methyl group. maxapress.com For example, 4-hydroxyglucobrassicin can be methylated to form 4-methoxyglucobrassicin (B122029). maxapress.commdpi.com Another modification can occur at the 1-position of the indole ring, leading to compounds like neoglucobrassicin (B1238046) (1-methoxyglucobrassicin). mdpi.commaxapress.com

Sulfation Steps and Associated Enzymes

The terminal step in the biosynthesis of the core structure of all glucosinolates, including indolylglucosinolates, is a sulfation reaction. nih.gov This process involves the transfer of a sulfonate group to the desulfoglucosinolate precursor, converting it into the final, stable glucosinolate molecule. ontosight.aicore.ac.uk This reaction is catalyzed by a family of enzymes known as sulfotransferases (SOTs). encyclopedia.pubresearchgate.net

The universal sulfate (B86663) donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). ontosight.aiencyclopedia.pubnih.gov The availability of PAPS in the cytosol can have a significant impact on the rate of glucosinolate biosynthesis. mpg.de The sulfotransferase enzymes catalyze the transfer of the sulfate group from PAPS to the hydroxyl group of the desulfoglucosinolate substrate. researchgate.net This sulfation is crucial, as the resulting glucosinolate is the stable, transportable form of the compound, and desulfated forms are not substrates for the myrosinase enzyme, which is responsible for the bioactivation of glucosinolates upon tissue damage. frontiersin.orgmpg.de

In the model plant Arabidopsis thaliana, several SOT enzymes have been identified and characterized. Three of these, SOT16, SOT17, and SOT18, are particularly important for glucosinolate biosynthesis, but they exhibit different substrate specificities. encyclopedia.pubresearchgate.netbiorxiv.org Research has shown that SOT16 has a preference for indolyl desulfoglucosinolate precursors, which are derived from the amino acid tryptophan. researchgate.netbiorxiv.orgmdpi.com In contrast, SOT18 primarily acts on aliphatic desulfoglucosinolates derived from methionine, while SOT17 appears to be involved in the sulfation of both aliphatic and indolic precursors. researchgate.netbiorxiv.org This specificity ensures the efficient production of the different classes of glucosinolates within the plant.

| Enzyme | Class | Preferred Substrate(s) | Role in this compound (IG) Biosynthesis |

| SOT16 | Sulfotransferase | Tryptophan-derived desulfoglucosinolates. researchgate.netbiorxiv.org | Primary enzyme for the sulfation of indolyl precursors. researchgate.netbiorxiv.org |

| SOT17 | Sulfotransferase | Shared activity on both aliphatic and indolic desulfoglucosinolates. researchgate.netbiorxiv.org | Contributes to the sulfation of indolyl precursors. researchgate.netbiorxiv.org |

| SOT18 | Sulfotransferase | Methionine-derived (aliphatic) desulfoglucosinolates. researchgate.netbiorxiv.org | Primarily involved in aliphatic glucosinolate biosynthesis. researchgate.netbiorxiv.org |

Table 1: Key Sulfotransferase (SOT) Enzymes in Arabidopsis thaliana Glucosinolate Biosynthesis

Subcellular Compartmentalization of this compound Biosynthesis

The biosynthesis of indolylglucosinolates is a sophisticated process that is spatially organized across different compartments within the plant cell. This subcellular compartmentalization allows for the efficient channeling of intermediates and prevents unwanted interactions with other metabolic pathways. frontiersin.org

The initial steps of the pathway, involving the conversion of the parent amino acid tryptophan, occur in the cytoplasm. The subsequent formation of the core glucosinolate structure, leading to the desulfoglucosinolate intermediate, also takes place in the cytosol. peerj.com The final sulfation step, catalyzed by the SOT enzymes (as detailed in section 2.3.2), is a cytosolic process. mpg.depeerj.com

A critical aspect of this compartmentalization involves the supply of the sulfate donor, PAPS. PAPS is synthesized in both the plastids and the cytosol. nih.gov However, the sulfation of desulfoglucosinolates occurs exclusively in the cytosol. mpg.de To facilitate this, a specific transporter, PAPS TRANSPORTER1 (PAPST1), is located in the plastid envelope membrane. nih.gov This transporter is responsible for exporting PAPS synthesized within the plastids to the cytosol, making it available for use by the sulfotransferases in the final stage of glucosinolate biosynthesis. mpg.denih.gov Impaired function of this transporter leads to a decrease in the production of sulfated glucosinolates and an accumulation of their desulfo-precursors in the cytosol. mpg.de This highlights the essential role of subcellular transport in connecting different parts of a metabolic pathway.

| Biosynthetic Stage | Key Process | Primary Subcellular Location | Associated Enzymes/Transporters |

| Core Structure Synthesis | Conversion of tryptophan to desulfo-indolylglucosinolate | Cytosol peerj.com | CYP79B2, CYP79B3, CYP83B1, SUR1, UGT74B1 |

| PAPS Synthesis | Formation of the sulfate donor PAPS | Plastids and Cytosol nih.gov | ATP Sulfurylase (ATPS), APS Kinase (APK) |

| PAPS Transport | Export of PAPS from plastid to cytosol | Plastid Envelope nih.gov | PAPST1 mpg.denih.gov |

| Final Sulfation | Conversion of desulfo-indolylglucosinolate to this compound | Cytosol mpg.depeerj.com | SOT16, SOT17 researchgate.netbiorxiv.org |

Table 2: Subcellular Compartmentalization of Key Steps in this compound Biosynthesis

Genetic and Molecular Regulation of Indolylglucosinolate Accumulation

Transcriptional Regulation of Biosynthetic Genes

The expression of genes responsible for indolylglucosinolate biosynthesis is a primary control point for their accumulation. This regulation is orchestrated by specific transcription factors that bind to promoter regions of the biosynthetic genes.

A number of transcription factors, primarily from the R2R3-MYB family, have been identified as key positive regulators of this compound biosynthesis. mdpi.comnih.gov These factors activate the expression of genes in the pathway, leading to the production of these defense compounds.

Three R2R3-MYB transcription factors—MYB34, MYB51, and MYB122—are recognized as the principal regulators of indolic glucosinolate synthesis. mdpi.comnih.govijcrt.org Overexpression of these genes leads to an increased accumulation of indolylglucosinolates. mdpi.comnih.gov Specifically, HIG1/MYB51 (HIGH INDOLIC GLUCOSINOLATE 1) has been shown to be a dedicated regulator, activating the promoters of indolic glucosinolate biosynthetic genes. mpg.denih.gov Overexpression of HIG1/MYB51 results in a specific increase in indolylglucosinolates without significantly impacting auxin metabolism, unlike some of its homologs. nih.gov Another factor, ATR1/MYB34, also regulates the pathway but appears to have a dual role in managing both this compound and auxin homeostasis. mpg.denih.gov

In addition to the MYB family, other transcription factors like OBP2 (OBP2/AtDof1.1), a member of the DNA-binding-with-one-finger (DOF) family, also participate in this regulatory network. researchgate.net The expression of OBP2 is induced by herbivore damage and treatment with methyl jasmonate, and it subsequently activates the expression of CYP83B1, a crucial gene in the this compound biosynthetic pathway. researchgate.netmdpi.com

Table 1: Regulatory Transcription Factors of this compound Biosynthesis

| Transcription Factor | Family | Function/Role in this compound Pathway | Key Target Genes |

| MYB34 (ATR1) | R2R3-MYB | Positive regulator; also involved in auxin homeostasis. mdpi.commpg.deoup.com | CYP79Bs mdpi.comnih.gov |

| MYB51 (HIG1) | R2R3-MYB | Specific positive regulator of indolic glucosinolate biosynthesis. mdpi.commpg.denih.govoup.com | CYP79Bs mdpi.comnih.gov |

| MYB122 | R2R3-MYB | Positive regulator of indolic glucosinolate biosynthesis. mdpi.comoup.commdpi.com | CYP79Bs mdpi.comnih.gov |

| OBP2 (AtDof1.1) | DOF | Positive regulator, induced by jasmonate and herbivory. researchgate.netmdpi.com | CYP83B1 researchgate.net |

The expression of this compound biosynthetic genes is controlled by transcription factors that bind to specific DNA sequences known as cis-regulatory elements, located in the promoter regions of these genes. While the precise architecture of these elements for all this compound genes is an area of ongoing research, specific instances have been documented. For example, the promoter of the CYP83B1 gene, which is critical for diverting the precursor indole-3-acetaldoxime into the this compound pathway, contains putative auxin-responsive cis-acting elements. researchgate.netresearchgate.net This finding supports the observed regulatory link between auxin and this compound metabolism. researchgate.net The activation of gene expression by transcription factors like HIG1/MYB51 occurs through binding to these cis-regulatory elements in the promoters of target genes, thereby initiating transcription and leading to the synthesis of the respective enzymes. nih.gov

Identification and Characterization of Regulatory Transcription Factors

Hormonal Modulation of this compound Levels

Phytohormones are central to the regulation of plant growth, development, and defense, and they play a crucial role in modulating the levels of indolylglucosinolates.

The jasmonate signaling pathway is a primary driver of induced defense against herbivores and necrotrophic pathogens, and it strongly induces the biosynthesis of indolylglucosinolates. nih.gov Application of jasmonic acid (JA) or its volatile derivative, methyl jasmonate (MeJA), leads to a significant increase in the accumulation of these compounds. researchgate.netmdpi.complos.org This induction is achieved through the upregulation of key regulatory transcription factors, including MYB34, MYB51, MYB122, and OBP2. researchgate.netmdpi.comoup.com In turn, these transcription factors activate the expression of biosynthetic genes such as CYP79B2, CYP79B3, and CYP83B1, which encode enzymes that catalyze critical steps in the pathway from tryptophan to indolylglucosinolates. mdpi.comnih.govillinois.edu The response can be specific, as seen in broccoli cultivars where MeJA treatment selectively increased neoglucobrassicin (B1238046) in one variety and glucobrassicin (B1234704) in another. mdpi.com

Table 2: Effect of Jasmonate Treatment on this compound Accumulation and Gene Expression

| Plant Species/Cultivar | Treatment | Observed Effect | Compound/Gene Affected |

| Broccoli ('Green Magic') | Methyl Jasmonate (JA) | Increased accumulation. mdpi.com | Neoglucobrassicin mdpi.com |

| Broccoli ('VI-158') | Methyl Jasmonate (JA) | Increased accumulation. mdpi.com | Glucobrassicin mdpi.com |

| Broccoli | Methyl Jasmonate (MeJA) | Upregulation of biosynthetic genes. illinois.edu | BoCYP79B2, BoCYP83B1 core.ac.uk |

| Arabidopsis thaliana | Methyl Jasmonate (MeJA) | Induced expression of transcription factors. researchgate.netmdpi.com | OBP2 researchgate.netmdpi.com |

| Kale ('Red Russian') | Methyl Jasmonate (MeJA) | Higher expression of biosynthetic genes. nih.gov | CYP79B2, CYP81F1 nih.gov |

The regulation of indolylglucosinolates is not governed by a single hormonal pathway but rather by a complex crosstalk network.

Auxin: There is a significant link between auxin and this compound metabolism, starting with a shared precursor, indole-3-acetaldoxime (IAOx). researchgate.net The transcription factor ATR1/MYB34 is involved in regulating both pathways, highlighting a key regulatory node. mpg.denih.gov Furthermore, some evidence suggests that indolylglucosinolates may interact with the auxin transport system, indicating a potential feedback loop. illinois.edu

Salicylic (B10762653) Acid (SA): The relationship between salicylic acid and jasmonate signaling is often antagonistic. oup.comportlandpress.commdpi.com This antagonism can affect this compound levels. For instance, in Arabidopsis mutants with constitutively high levels of SA, the typical induction of glucosinolates after herbivory is suppressed. nih.gov While JA often acts synergistically with other signals to boost glucosinolate production, the synergistic effect of SA is generally less pronounced. oup.com

Ethylene (B1197577) (ET): Ethylene and jasmonate signaling pathways frequently act synergistically, particularly in activating defense responses against certain pathogens and insects. mdpi.comnih.gov The involvement of ethylene in regulating glucosinolate profiles is demonstrated in ethylene-insensitive mutants (etr1), which show altered glucosinolate accumulation in response to herbivory compared to wild-type plants. nih.gov This indicates that ethylene signaling is a component of the network that fine-tunes the production of these defense compounds. nih.gov

Jasmonate Signaling Pathways and Induction Mechanisms

Environmental and Abiotic Stress Influences on this compound Profiles

Plants must constantly adapt to changing environmental conditions, and these abiotic stressors can significantly impact their metabolic profiles, including the accumulation of indolylglucosinolates. The plant's response is highly dependent on the type of stress, its duration and intensity, and the developmental stage of the plant. maxapress.commaxapress.com

Table 3: Influence of Abiotic Stresses on this compound Profiles

| Abiotic Stress | Plant Species | Observed Effect on Indolylglucosinolates |

| Drought | Arabidopsis thaliana | Decreased levels of 4-methoxyindol-3-ylmethyl glucosinolate. researchgate.net |

| Drought | Brassica oleracea | Decreased levels of total indolylglucosinolates. researchgate.net |

| Waterlogging | Brassica oleracea | Slight increase in glucosinolate content. researchgate.net |

| High Temperature | General | Can lead to a decrease in glucosinolate levels. researchgate.net |

| Salinity | General | Can lead to an increase in glucosinolate accumulation. researchgate.net |

| Sulfur Deficiency | Arabidopsis thaliana | Represses expression of regulatory MYB transcription factors, leading to reduced synthesis. pnas.org |

| UV-B Radiation | Brassica oleracea | No significant direct change, but subsequent herbivory caused a strong increase. nih.gov |

Compound Names

Drought and Waterlogging Effects

Water availability is a critical environmental factor that modulates the profile of indolylglucosinolates. Research on Arabidopsis thaliana has shown that drought stress can lead to a significant decrease in the concentration of certain indolylglucosinolates in the phloem sap. researchgate.netplos.org Specifically, the level of 4-methoxyindol-3-ylmethyl glucosinolate was found to be lower in drought-stressed plants compared to well-watered or water-logged plants. researchgate.net This reduction in the phloem, a direct food source for aphids, may influence plant-herbivore interactions. researchgate.netplos.org

Table 1: Effect of Water Stress on this compound Levels in Arabidopsis thaliana

This table summarizes research findings on how different water conditions affect the concentration of specific indolylglucosinolates.

| Water Condition | Affected Compound | Observed Effect | Plant Part | Source |

|---|---|---|---|---|

| Drought | 4-methoxyindol-3-ylmethyl glucosinolate | Decreased concentration | Phloem Sap | researchgate.netplos.org |

| Drought | Aliphatic Glucosinolates (in general) | Increased levels | Rosettes | plos.org |

| Waterlogging | Glucosinolates (in general) | Little to no increase | Brassica oleracea | researchgate.net |

| Waterlogging | Aliphatic Glucosinolates (in general) | Increased levels | Rosettes | plos.org |

Nutrient Availability (e.g., Sulfur) and its Impact

Nutrient availability, particularly of sulfur (S) and nitrogen (N), plays a pivotal role in the biosynthesis of glucosinolates, which are sulfur-rich compounds. researchgate.netresearchgate.net Sulfur fertilization has been shown to massively enhance the total glucosinolate content in various Brassica species, including turnip, kale, and broccoli. researchgate.netmdpi.com The increase in total glucosinolates from sulfur treatment is often attributed to the accumulation of aliphatic glucosinolates, which are derived from the sulfur-containing amino acid methionine. mdpi.com However, indolylglucosinolates, synthesized from tryptophan, are also affected. mdpi.com

The balance between nitrogen and sulfur is crucial. A high nitrogen-to-sulfur ratio in the plant can lead to a decrease in glucosinolate content, as the plant may allocate resources towards growth rather than the synthesis of these defense metabolites. researchgate.net In some cases, indole (B1671886) glucosinolate levels were found to be higher when nitrogen and sulfur were not at adequate levels, decreasing with increased nitrogen fertilization. researchgate.net

Furthermore, selenium (Se), which is chemically similar to sulfur, can act as a competitor for uptake and assimilation. ashs.orgashs.org High levels of selenium fertilization have been shown to reduce the accumulation of sulfur and inhibit the biosynthesis of indolylglucosinolates in broccoli. ashs.orgashs.org

Table 2: Impact of Nutrient Supply on Glucosinolate Accumulation

This table outlines the effects of Sulfur, Nitrogen, and Selenium on the concentration of glucosinolates in various Brassica species.

| Nutrient | Condition | Observed Effect | Affected Compounds | Source |

|---|---|---|---|---|

| Sulfur (S) | Increased supply | Massive enhancement of total content | Total Glucosinolates, mainly Aliphatic | researchgate.netmdpi.com |

| Nitrogen (N) & Sulfur (S) | High N/S ratio | Decreased content | Total Glucosinolates | researchgate.net |

| Nitrogen (N) & Sulfur (S) | Inadequate levels | Increased levels | Indole Glucosinolates | researchgate.net |

| Selenium (Se) | High fertilization | Inhibited accumulation | Indolyl Glucosinolates | ashs.orgashs.org |

Temperature and Light Regimes

Temperature and light are key environmental regulators of plant metabolism that also influence this compound accumulation. maxapress.com Generally, total glucosinolate levels may decrease as temperatures rise. maxapress.com Conversely, low-temperature conditions have been reported to increase the activity of myrosinase, the enzyme that hydrolyzes glucosinolates. researchgate.netresearchgate.net Cold storage, particularly when combined with wounding from shredding, can act as an elicitor, triggering the de novo synthesis of defense compounds, including indole glucosinolates. researchgate.net

Light quality and intensity also have a significant impact. maxapress.com For instance, exposing broccoli sprouts to intense UVB radiation for 24 hours resulted in a substantial increase in 4-methoxyglucobrassicin (B122029) (170%) and glucobrassicin (78%). maxapress.com In contrast, elevated light levels have been shown to reduce levels of other glucosinolates in crops like cauliflower and broccoli. maxapress.com The composition of light matters as well; blue light has been observed to diminish gluconapin (B99918) levels. maxapress.com

Oxidative Stress Responses

Plants respond to various stresses, including pathogen attack and wounding, by activating defense mechanisms that often involve oxidative stress and the production of secondary metabolites. mdpi.comoup.com Indolylglucosinolates and related indolic compounds are integral to these responses. pnas.org Mechanical damage, such as chopping, can induce stress and lead to an increase in indole glucosinolates during storage. researchgate.net This is considered a defense response, where the plant synthesizes pathogen-related compounds. researchgate.net

Infections can also trigger the accumulation of indolic compounds. In Arabidopsis thaliana infected with Pseudomonas syringae, several indolic substances, including the phytoalexin camalexin (B168466) and indole-3-carboxylic acid, accumulate to higher levels, particularly in incompatible (resistant) interactions. pnas.org These compounds are derived from tryptophan, the same precursor as indolylglucosinolates. pnas.org The accumulation of these defense compounds is a hallmark of the plant's response to oxidative stress generated during an infection. oup.com

Developmental and Organ-Specific Accumulation Patterns

The concentration and composition of indolylglucosinolates are not uniform throughout the plant; they vary significantly between different organs and change as the plant grows and develops. illinois.eduresearchgate.net This differential accumulation suggests a sophisticated regulatory system that allocates these defense compounds to tissues where they are most needed. illinois.eduorgprints.org

Tissue-Specific Distribution (e.g., roots, shoots, seeds, florets)

Indolylglucosinolates exhibit distinct distribution patterns across various plant tissues. cdnsciencepub.com

Roots: In seedlings and mature plants, roots can be significant sites of glucosinolate accumulation. orgprints.orgresearchgate.net Studies on sprouts of B. oleracea varieties have shown that roots often have the highest total glucosinolate concentration compared to other seedling parts. orgprints.org In response to infection by soil-borne pathogens like Verticillium longisporum, the total glucosinolate content can increase substantially in the roots. frontiersin.org

Shoots (Leaves and Stems): Leaves are a primary site of this compound synthesis and storage. cdnsciencepub.com 3-Indolylmethyl glucosinolate (glucobrassicin) is frequently the dominant indole glucosinolate found in the leaf tissue of cruciferous plants. cdnsciencepub.com In broccoli, significant increases in indolylglucosinolates have been detected in leaf and stem tissues after treatment with the defense-signaling molecule methyl jasmonate (MeJA), suggesting both de novo synthesis and transport within the shoot. core.ac.uk

Seeds: Seeds are rich in glucosinolates, which are thought to protect the embryo. mdpi.complos.org However, the this compound profile in seeds differs from that in vegetative tissues. cdnsciencepub.com For example, 4-hydroxy-3-indolylmethyl glucosinolate is often found in its highest concentrations in seed tissue, whereas 1-methoxy-3-indolylmethyl glucosinolate (neoglucobrassicin) and 4-methoxy-3-indolylmethyl glucosinolate are typically absent from seeds. cdnsciencepub.com In mature rapeseed, glucosinolates are distributed evenly throughout the embryo tissues (hypocotyl, radicle, and cotyledons). plos.org

Florets: Broccoli florets are another key site for the accumulation of indolylglucosinolates. ashs.orgillinois.educore.ac.uk Their concentration can be significantly enhanced by external elicitors like MeJA. ashs.orgcore.ac.uk This suggests an organ-specific modulation to optimally distribute defense compounds to valuable reproductive tissues. illinois.educore.ac.uk

Ontogenetic Variation during Plant Growth

The profile and concentration of indolylglucosinolates change dynamically throughout a plant's life cycle, a phenomenon known as ontogenetic variation. researchgate.netstanford.edu

In many Brassica species, mature tissues tend to have higher concentrations of indol-3-ylmethylglucosinolates compared to younger tissues, which has been linked to the de novo synthesis of these compounds as the plant grows. orgprints.org The response to environmental stimuli and treatments can also be age-dependent. For instance, the effect of selenium fertilization on glucosinolate accumulation in broccoli differs between young seedlings and mature plants at the floret stage. ashs.org In 6-week-old plants, high selenium treatment completely inhibited the MeJA-induced accumulation of indolylglucosinolates, whereas in mature florets, the inhibition was less severe, suggesting differences in the available pools of precursors or translocation capabilities. ashs.org

Studies comparing different growth stages, such as sprouts versus mature leaves in pak choi, have revealed distinct glucosinolate profiles. researchgate.net While aliphatic glucosinolates were dominant in both stages, an additional aliphatic compound, 5-methylsulfinylpentyl glucosinolate, was detected specifically in the mature leaves of most cultivars, highlighting a clear ontogenetic shift in the metabolic profile. researchgate.net

Table 3: Ontogenetic and Tissue-Specific Distribution of Key Indolylglucosinolates

This table provides a summary of where specific indolylglucosinolates are predominantly found within the plant and how their presence varies with developmental stage.

| Compound | Tissue/Organ with High Accumulation | Developmental Stage Notes | Source |

|---|---|---|---|

| 3-Indolylmethyl glucosinolate (Glucobrassicin) | Leaves, Florets | Dominant indole in leaves; concentration increases with MeJA treatment. | cdnsciencepub.commdpi.com |

| 1-methoxy-3-indolylmethyl glucosinolate (Neoglucobrassicin) | Florets, Leaves | Absent in seeds; increases in florets with MeJA treatment. | ashs.orgcdnsciencepub.com |

| 4-hydroxy-3-indolylmethyl glucosinolate | Seeds | Found in highest concentrations in seed tissue. | cdnsciencepub.com |

| 4-methoxy-3-indolylmethyl glucosinolate | Leaves, Florets | Absent in seeds; concentration in phloem can decrease under drought. | researchgate.netcdnsciencepub.com |

Ecological Roles and Biological Functions of Indolylglucosinolates in Plant Interactions

Plant Defense Mechanisms Against Herbivores

Indolylglucosinolates are a key component of the plant's defense arsenal (B13267) against herbivorous insects. mpg.deresearchgate.net Their protective effects are realized through various mechanisms, including acting as feeding deterrents and as components of a potent chemical weapon system.

Deterrent and Antifeedant Effects on Generalist and Specialist Insects

The breakdown products of indolylglucosinolates have been shown to have strong antifeedant and toxic effects on insects that feed on cruciferous plants. frontiersin.org For generalist herbivores, which have a broad range of host plants, these compounds often act as feeding deterrents. scirp.org For instance, studies on the generalist aphid, Myzus persicae, have shown that breakdown products of indolylglucosinolates have antifeedant effects. nih.gov The presence of these compounds can reduce the reproduction of these aphids. researchgate.net Research has demonstrated that Arabidopsis plants with elevated levels of indolylglucosinolates exhibit increased resistance to M. persicae. nih.gov Conversely, mutants lacking indolylglucosinolates are more susceptible to aphid infestation. nih.gov

The interaction with specialist insects, which have a narrow host range, is more complex. Some specialist insects have evolved mechanisms to overcome the toxicity of glucosinolates. scirp.org For example, the diamondback moth, Plutella xylostella, possesses a sulfatase enzyme that detoxifies glucosinolates, preventing the formation of toxic breakdown products. nih.gov This adaptation allows them to feed on plants containing these compounds. nih.gov In some cases, glucosinolates can even act as feeding stimulants for specialist larvae. researchgate.net

Table 1: Effects of Indolylglucosinolates on Various Insect Herbivores

| Insect Species | Type | Effect of Indolylglucosinolates/Derivatives | Reference(s) |

|---|---|---|---|

| Myzus persicae (Green Peach Aphid) | Generalist | Antifeedant, Reduced Reproduction | nih.govresearchgate.net |

| Tetranychus urticae (Two-spotted Spider Mite) | Generalist | Defensive, Hinders Oviposition | nih.gov |

| Spodoptera exigua (Beet Armyworm) | Generalist | Deterrent | plos.org |

| Pieris rapae (Small White Butterfly) | Specialist | Feeding Stimulant | researchgate.net |

| Plutella xylostella (Diamondback Moth) | Specialist | Detoxification via Sulfatase | nih.gov |

| Brevicoryne brassicae (Cabbage Aphid) | Specialist | Sequestration for Self-Defense | mpg.de |

Role in the "Mustard Oil Bomb" Defense System

Indolylglucosinolates are a crucial component of the "mustard oil bomb," a two-component chemical defense system found in Brassicaceae plants. encyclopedia.pubresearchgate.net This system involves the spatial separation of glucosinolates and the enzyme myrosinase within the plant's tissues. nih.govresearchgate.net When a herbivore damages the plant tissue, this compartmentalization is disrupted, bringing the glucosinolates into contact with myrosinase. ontosight.ainih.gov

Myrosinase catalyzes the hydrolysis of glucosinolates, leading to the formation of unstable aglycones. mdpi.com These intermediates then spontaneously rearrange to form a variety of biologically active compounds, including isothiocyanates, thiocyanates, and nitriles. researchgate.netmdpi.com It is these breakdown products, particularly the pungent and toxic isothiocyanates, that constitute the "bomb" and are responsible for deterring or killing the herbivore. mpg.defrontiersin.orgencyclopedia.pub The effectiveness of this defense system is highlighted by the fact that plants with an intact glucosinolate-myrosinase system are better protected against generalist herbivores. scirp.org

Interactions with Plant Pathogens

Beyond their role in anti-herbivore defense, indolylglucosinolates and their derivatives are also implicated in the defense against plant pathogens. ontosight.airesearchgate.net

Antimicrobial Properties of Indolylglucosinolate Derivatives

The hydrolysis products of indolylglucosinolates possess antimicrobial properties that can inhibit the growth of various plant pathogens. ontosight.airesearchgate.net Isothiocyanates, in particular, have demonstrated significant antimicrobial activity against both bacteria and fungi. researchgate.netnih.govresearchgate.net For example, research has shown that breakdown products of indolylglucosinolates can inhibit the growth of the bacterial pathogen Erwinia carotovora. researchgate.netnih.gov

Studies have also investigated the direct interaction of indolylglucosinolates and their metabolites with fungal pathogens. While intact indolylglucosinolates like glucobrassicin (B1234704) are not directly metabolized by some pathogenic fungi, their derivatives can be. researchgate.netnih.gov For instance, some fungi can metabolize desulfo-derivatives of indolylglucosinolates into other compounds. researchgate.netnih.gov The antifungal compound diindolyl-3-methane, derived from indolylglucosinolates, has been shown to be stable and strongly antifungal. researchgate.net

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative | Pathogen(s) | Effect | Reference(s) |

|---|---|---|---|

| Isothiocyanates | Bacteria and Fungi | Growth Inhibition | researchgate.netnih.govresearchgate.net |

| Indole-3-carbinol (B1674136) | Gram-positive bacteria | Inhibitory effects | nih.govresearchgate.net |

| Indole-3-acetonitrile (B3204565) | Gram-negative bacteria | Inhibitory activity | nih.govresearchgate.net |

| Diindolyl-3-methane | Fungal pathogens | Strongly antifungal | researchgate.net |

| Breakdown products of IGS | Erwinia carotovora | Growth inhibition | researchgate.netnih.gov |

Induction of Plant Immunity and Resistance Responses

Indolylglucosinolates are involved in the induction of the plant's innate immune system. researchgate.net The accumulation of these compounds can be triggered by pathogen-derived elicitors, which are molecules that signal the presence of a pathogen. nih.gov For example, culture filtrates from the pathogen Erwinia carotovora have been shown to induce a specific increase in the content of 3-indolylmethylglucosinolate (IGS) in Arabidopsis. researchgate.netnih.gov

Modulation of Plant-Microbe Interactions in the Rhizosphere

The rhizosphere, the soil region immediately surrounding plant roots, is a hub of microbial activity. Plants release a variety of compounds, known as root exudates, into the rhizosphere, which can shape the composition and function of the microbial community. nih.gov These exudates include secondary metabolites like glucosinolates. nih.gov

While research specifically detailing the role of indolylglucosinolates in modulating rhizosphere interactions is an emerging field, the known functions of root exudates provide a framework for their potential roles. Root exudates can act as signals or resources for soil microbes, influencing the establishment of beneficial or pathogenic relationships. nih.gov Beneficial microbes, often referred to as plant growth-promoting rhizobacteria (PGPR), can enhance nutrient uptake, produce plant hormones, and help protect the plant from stress and pathogens. frontiersin.orgnotulaebotanicae.ro It is plausible that indolylglucosinolates and their breakdown products released into the rhizosphere could selectively inhibit pathogenic microbes while fostering beneficial ones, thereby contributing to a healthier soil microbiome and improved plant fitness. nih.gov

Influence on Soil Microbial Communities

The release of indolylglucosinolates and their hydrolysis products into the soil can significantly shape the composition and activity of soil microbial communities. The breakdown of these compounds, often initiated by plant enzymes called myrosinases upon tissue damage, produces a variety of bioactive molecules, including isothiocyanates and nitriles. wur.nl These substances can have inhibitory effects on certain soil microorganisms. For instance, some breakdown products have been shown to inhibit soil nitrifying bacteria. uni-hamburg.de

The impact of indolylglucosinolates on soil microbes can be selective, influencing the abundance of different microbial taxa. For example, while some breakdown products like isothiocyanates can be toxic to certain soil bacteria, other microbial species may be tolerant or even utilize these compounds as a nutrient source. researchgate.net This differential effect can lead to shifts in the structure of the soil microbial community. nih.gov Agricultural practices, such as organic versus conventional farming, can also influence the composition of these communities, which in turn may affect how they interact with plant-derived compounds like indolylglucosinolates. mdpi.com The introduction of specific microbial inoculants can also lead to temporary changes in the resident microbial populations through competition and other interactions. nih.gov

Interactions with Beneficial Symbionts

The relationship between indolylglucosinolates and beneficial plant symbionts, such as plant growth-promoting rhizobacteria (PGPR) and arbuscular mycorrhizal fungi (AMF), is complex. Some PGPR strains are known to enhance plant growth and induce systemic resistance against pathogens and herbivores. ttu.edunih.govwur.nl Interestingly, some of these beneficial bacteria can even influence the levels of indolylglucosinolates in the plant. For example, certain Pseudomonas strains have been shown to lead to an increase in both aliphatic and this compound levels. nih.gov This suggests a coordinated response where the plant, in conjunction with its microbial partners, bolsters its chemical defenses.

However, the interaction is not always synergistic. Glucosinolate breakdown products can sometimes be detrimental to the establishment of symbiotic relationships. For instance, there is evidence that these compounds can be harmful to the development of arbuscular mycorrhizal fungi (AMF) in cruciferous plants. researchgate.net This highlights a potential trade-off for the plant, where the production of defensive compounds may come at the cost of beneficial symbiotic associations.

Allelopathic Effects of Indolylglucosinolates on Neighboring Plants

Allelopathy refers to the chemical influence of one plant on another, which can be either inhibitory or stimulatory. nih.govfrontiersin.orgresearchgate.net Indolylglucosinolates and their derivatives can act as allelochemicals, affecting the germination, growth, and development of neighboring plants. nih.govbiomedpharmajournal.org When released into the environment, these compounds can alter the competitive landscape, giving the producing plant an advantage. mdpi.com

The allelopathic effects of these compounds are diverse and can impact various physiological processes in target plants, such as photosynthesis and respiration. nih.gov The specific effect, whether positive or negative, often depends on the concentration of the released chemicals, the susceptibility of the neighboring species, and environmental conditions. nih.govbiomedpharmajournal.org For example, while some allelochemicals can inhibit the growth of competitors, others have been observed to stimulate the growth of certain plants. nih.gov This chemical communication between plants is a key factor in shaping plant community structure and dynamics. researchgate.net

Potential Roles in Plant Development and Signaling

Beyond their ecological roles, indolylglucosinolates are increasingly recognized for their potential involvement in internal plant processes, including development and signaling pathways. The biosynthesis of indolylglucosinolates is intricately linked to the metabolism of auxin, a critical plant hormone that regulates numerous aspects of growth and development. researchgate.net Both pathways share the precursor indole-3-acetaldoxime (IAOx). researchgate.net

There is evidence that indolylglucosinolates or their breakdown products can influence plant defense signaling. For example, the accumulation of indolylglucosinolates can be modulated by key defense signaling pathways involving jasmonate (JA), salicylate (B1505791) (SA), and ethylene (B1197577) (ET). nih.gov For instance, blocking JA signaling has been shown to reduce constitutive glucosinolate concentrations. nih.gov Conversely, plants can specifically induce the production of indolic glucosinolates in response to attack by phloem-feeding insects. frontiersin.org Furthermore, certain indolylglucosinolates, like 4-methoxy-indol-3-yl-methylglucosinolate (4MO-I3M), are required for defense-related processes such as callose formation. wur.nl The concentration of these compounds can also vary depending on the developmental stage and tissue of the plant, suggesting a finely tuned regulation linked to the plant's developmental program. mdpi.com

Metabolism, Hydrolysis, and Bioactivity of Indolylglucosinolate Derivatives in Plant Systems

Myrosinase-Mediated Hydrolysis of Indolylglucosinolates

The activation of the glucosinolate-myrosinase system is a classic example of a two-component chemical defense strategy. frontiersin.orgresearchgate.net Glucosinolates and the enzyme myrosinase (a β-thioglucoside glucohydrolase) are stored in separate compartments within intact plant tissues. frontiersin.orgplos.org When the tissue is damaged, for instance by herbivore feeding or pathogen attack, myrosinase comes into contact with indolylglucosinolates, catalyzing their hydrolysis. researchgate.netplos.org This process involves the cleavage of the thioglucosidic bond, which releases glucose and an unstable aglycone, a thiohydroximate-O-sulfonate. researchgate.netnih.govfrontiersin.org This aglycone then undergoes spontaneous rearrangement to form a variety of bioactive products. researchgate.netresearchgate.net

Formation of Isothiocyanates, Nitriles, and Thiocyanates

The nature of the products formed from the unstable aglycone is highly dependent on the reaction conditions, such as pH, and the structure of the parent indolylglucosinolate. researchgate.netresearchgate.net

Isothiocyanates: At a neutral pH, the hydrolysis of indolylglucosinolates, like glucobrassicin (B1234704), proceeds through a Lossen rearrangement to form an unstable isothiocyanate intermediate. researchgate.netresearchgate.net This intermediate, 3-(isothiocyanatomethyl)-1H-indole, rapidly degrades in the presence of water to yield indole-3-carbinol (B1674136) (I3C) and a thiocyanate (B1210189) ion. researchgate.netnih.govresearchgate.net Isothiocyanates derived from indolylglucosinolates are generally unstable. who.intresearchgate.net

Nitriles: Under acidic conditions (low pH), the hydrolysis pathway of glucobrassicin shifts to favor the formation of indole-3-acetonitrile (B3204565) (IAN), along with hydrogen sulfide (B99878) and elemental sulfur. researchgate.netulisboa.pt The formation of nitriles can also be influenced by the presence of specific proteins. nih.govmdpi.com

Thiocyanates: Thiocyanates are also products of this compound degradation. ulisboa.ptcdnsciencepub.com For example, the hydrolysis of glucobrassicin at neutral pH yields a thiocyanate ion alongside indole-3-carbinol. researchgate.net

The diverse array of hydrolysis products underscores the chemical versatility of the myrosinase-catalyzed reaction. The specific compounds produced can have distinct biological activities, contributing to a nuanced and effective plant defense response.

Table 1: Major Hydrolysis Products of Indolylglucosinolates under Different Conditions

| Precursor Glucosinolate | Condition | Primary Hydrolysis Products | Citation |

|---|---|---|---|

| Glucobrassicin | Neutral pH | Indole-3-carbinol, Thiocyanate ion | researchgate.net |

| Glucobrassicin | Acidic pH | Indole-3-acetonitrile, Hydrogen sulfide, Elemental sulfur | researchgate.net |

| Indol-3-ylmethyl glucosinolate (IMG) | General Hydrolysis | Unstable isothiocyanate (leads to Indole-3-carbinol), Indole-3-acetonitrile | researchgate.netresearchgate.net |

Role of Epithiospecifier Proteins (ESPs) and Epithiospecifier Modifier Proteins (ESMs) in Product Diversification

The profile of hydrolysis products is further diversified by the action of supplementary proteins that modulate the myrosinase-catalyzed reaction. daf.qld.gov.auacademax.com Among these, Epithiospecifier Proteins (ESPs) and Epithiospecifier Modifier Proteins (ESMs) play a crucial role. mdpi.comnih.gov

Epithiospecifier Proteins (ESPs): ESPs are non-catalytic cofactors of myrosinase that, in the presence of ferrous ions (Fe²⁺), can alter the fate of the glucosinolate aglycone. researchgate.netnih.govdaf.qld.gov.au Specifically for indolylglucosinolates like glucobrassicin, ESP activity directs the hydrolysis away from the formation of isothiocyanate-derived products like indole-3-carbinol and towards the production of nitriles, such as indole-3-acetonitrile. mdpi.comnih.gov This shifts the chemical nature of the defensive compounds produced. daf.qld.gov.au

Epithiospecifier Modifier Proteins (ESMs): ESMs act antagonistically to ESPs. mdpi.comnih.gov The ESM1 protein, for example, counteracts the activity of ESP, thereby promoting the formation of isothiocyanates from various glucosinolates. mdpi.comnih.govresearchgate.net In the context of neoglucobrassicin (B1238046) hydrolysis, ESM1 activity favors the pathway leading to the unstable isothiocyanate, which then rearranges to form products like 1-methoxy-indole-3-carbinol (MI3C). mdpi.comnih.gov

The interplay between myrosinase, ESPs, and ESMs creates a sophisticated regulatory network that allows the plant to fine-tune the composition of its chemical defenses in response to different threats.

Table 2: Influence of Specifier Proteins on this compound Hydrolysis

| Specifier Protein | Effect on Hydrolysis | Resulting Products | Citation |

|---|---|---|---|

| Epithiospecifier Protein (ESP) | Favors nitrile formation | Indole-3-acetonitrile | mdpi.comnih.gov |

Non-Myrosinase Dependent Transformations

While myrosinase-mediated hydrolysis is the primary activation pathway for glucosinolates, transformations can also occur independently of this enzyme, particularly under conditions such as food processing where myrosinase may be inactivated. annualreviews.org Research in food science indicates that even after cooking, which denatures myrosinase, breakdown products of glucosinolates can still be formed, suggesting alternative degradation pathways. annualreviews.org However, specific research detailing non-myrosinase dependent transformations of indolylglucosinolates within living plant systems is a developing area.

Biological Activities of this compound Hydrolysis Products within Plants

The array of molecules produced from this compound hydrolysis possesses significant biological activity, forming a cornerstone of the plant's defense mechanisms against a range of biological threats. researchgate.netplos.org These compounds are not merely toxic deterrents but can also act as signaling molecules, modulating various defense-related pathways. nih.govannualreviews.org

Defense-Related Functions of Indole-3-Carbinol and other Indoles

Upon tissue damage by herbivores or pathogens, the breakdown of indolylglucosinolates releases defensive compounds. nih.goveurekaselect.com Indole-3-carbinol (I3C), a principal hydrolysis product, plays a key role in defense. nih.gov It has been shown to deter insect herbivores. nih.govnih.gov Beyond its direct defensive properties, I3C also functions as a long-distance signaling molecule. nih.govnih.gov For instance, wounding of leaves can lead to the production of I3C, which is then transported to the roots where it can induce autophagy and modulate auxin responses, indicating a systemic signaling role in coordinating plant growth and defense. nih.govnih.gov Other indole (B1671886) derivatives, such as those produced from 4-methoxyglucobrassicin (B122029) and neoglucobrassicin, have demonstrated stronger deterrent effects against pests like aphids compared to the hydrolysis products of glucobrassicin. mdpi.comnih.gov The accumulation of indolylglucosinolates and their subsequent hydrolysis is a recognized defense mechanism against both chewing and phloem-feeding insects. mdpi.comfrontiersin.org

Link to Phytoalexin Biosynthesis (e.g., Camalexin)

The metabolic pathways of indolylglucosinolates and certain phytoalexins, which are antimicrobial compounds synthesized by plants in response to infection, are tightly interconnected. frontiersin.orgresearchgate.net A key example is the link to the biosynthesis of camalexin (B168466), the primary phytoalexin in the model plant Arabidopsis thaliana. frontiersin.orgnih.gov

The biosynthesis of both indolylglucosinolates and camalexin originates from the amino acid tryptophan and shares a crucial intermediate, indole-3-acetaldoxime (IAOx). frontiersin.org This shared precursor places the production of these two classes of defense compounds in a closely related metabolic network. frontiersin.org The enzymes responsible for producing IAOx, CYP79B2 and CYP79B3, are therefore at a critical branch point. frontiersin.org Furthermore, both pathways involve a glutathione (B108866) conjugation step, highlighting their common evolutionary origin. frontiersin.org This metabolic link allows the plant to coordinately regulate the production of both pre-formed defenses (glucosinolates) and induced defenses (phytoalexins) in response to pathogen attack. nih.govfrontiersin.org

Detoxification and Conjugation Pathways in Plantsnih.gov

While the hydrolysis products of indolylglucosinolates serve as potent defense compounds against herbivores and pathogens, their reactive nature can also pose a risk of autotoxicity to the plant's own cells. To mitigate this, plants have evolved sophisticated detoxification and conjugation pathways to manage the levels of these bioactive molecules. These pathways typically involve enzymatic modifications that increase the polarity and water solubility of the compounds, thereby facilitating their transport and sequestration, often into the vacuole, or preparing them for further metabolic processing. The primary mechanisms involve hydroxylation and the conjugation of the derivatives with molecules such as glucose or glutathione.

Key detoxification processes for this compound derivatives include:

Hydroxylation: This reaction introduces a hydroxyl group (-OH) onto the indole ring of the breakdown products. This is a common step in the metabolism of many secondary metabolites and xenobiotics in plants. researchgate.netpnas.org In Arabidopsis, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) undergo hydroxylation. nih.govresearchgate.net For example, ICOOH can be converted to metabolites like 6-hydroxyindole-3-carboxylic acid. nih.gov This hydroxylation is often catalyzed by cytochrome P450 monooxygenases. pnas.org

Glucosylation: Following hydroxylation, or acting on other derivatives, glucosylation is a major conjugation pathway that attaches a glucose molecule to the target compound. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs) and significantly increases the water solubility of the metabolites, effectively detoxifying them and enabling their transport. nih.govnih.gov In Arabidopsis, glucose conjugates of 5-hydroxyindole-3-carbaldehyde and 6-hydroxyindole-3-carboxylic acid have been identified as major derivatives following exposure to chemical elicitors. nih.govresearchgate.net

Glutathione Conjugation: Another critical detoxification route involves the conjugation of electrophilic this compound derivatives with the tripeptide glutathione (GSH). mdpi.com This reaction is catalyzed by Glutathione S-transferases (GSTs), a large family of enzymes known for their role in detoxifying a wide range of endogenous and exogenous toxic compounds. wikipedia.orgresearchgate.net The unstable breakdown product indole-3-acetonitrile (IAN) can be conjugated with GSH to form a glutathione-indole-3-acetonitrile adduct. nih.govnih.gov This conjugate can then be further metabolized. This pathway is not only for detoxification but is also a key step in the biosynthesis of the phytoalexin camalexin, demonstrating the dual role of these metabolic networks in plant defense. nih.govnih.gov

The table below summarizes the key enzymes and metabolites involved in these detoxification pathways.

| Metabolite / Enzyme | Abbreviation | Role in Detoxification Pathway | Supporting Research Finding |

|---|---|---|---|

| Indole-3-acetonitrile | IAN | A primary, reactive breakdown product of this compound requiring detoxification. | IAN is converted to indole-3-carboxylic acid or conjugated with glutathione as part of its metabolism. nih.govresearchgate.net |

| Indole-3-carboxylic acid | ICOOH | A metabolite of IAN that undergoes further detoxification. | ICOOH pools are managed through hydroxylation and subsequent glucosylation. nih.govresearchgate.net |

| Cytochrome P450 Monooxygenases | CYPs / P450s | Catalyze hydroxylation reactions. | These enzymes are involved in the hydroxylation of various plant hormones and secondary metabolites for inactivation. pnas.org They convert IAN to ICHO and ICOOH. researchgate.net |

| UDP-dependent Glycosyltransferases | UGTs | Catalyze the addition of a glucose moiety to derivatives. | UGTs transfer sugar moieties to small acceptor molecules like hormones and secondary metabolites, increasing their solubility. nih.govnih.gov Glucose conjugates of ICOOH derivatives are major metabolic products in Arabidopsis. nih.gov |

| Glutathione S-Transferases | GSTs | Catalyze the conjugation of glutathione to reactive derivatives. | GSTs are crucial for detoxifying xenobiotics by conjugating them with glutathione. mdpi.comwikipedia.org The enzyme GSTF6 has been shown to catalyze the conjugation of glutathione with IAN in Arabidopsis. nih.gov |

| 6-hydroxyindole-3-carboxylic acid | 6-HO-ICOOH | A hydroxylated, detoxified form of ICOOH. | Identified as a major derivative of ICOOH in Arabidopsis leaf tissue, often found as a glucose conjugate. nih.gov |

| Glutathione-indole-3-acetonitrile | GSH(IAN) | A conjugated, less reactive form of IAN. | Identified in plants fed with IAN, suggesting it is an intermediate in a key detoxification and metabolic pathway. nih.govnih.gov |

Analytical Methodologies for Indolylglucosinolate Characterization in Research

Extraction and Purification Techniques from Plant Tissues

The initial and critical step in the analysis of indolylglucosinolates is their efficient extraction from plant tissues while preventing their enzymatic degradation. Plant material, such as leaves or florets, is often flash-frozen in liquid nitrogen and ground to a fine powder. cd-genomics.com This process disrupts cell walls and simultaneously inactivates degradative enzymes. cd-genomics.com

To extract the glucosinolates, the powdered tissue is typically treated with a hot aqueous methanol (B129727) solution (e.g., 70-80% methanol) at temperatures around 75°C. ucanr.eduoup.comnih.gov The high temperature serves to irreversibly denature myrosinase, the enzyme that catalyzes glucosinolate hydrolysis, thus preserving the intact compounds. nih.govgoogle.com After an incubation period, the mixture is centrifuged, and the supernatant containing the glucosinolates is collected. ucanr.edu This extraction process may be repeated to ensure maximum yield. ucanr.edu

For purification and concentration, the crude extract is commonly subjected to ion-exchange chromatography. nih.gov A widely used method involves loading the extract onto a mini-column containing an anion-exchange resin, such as Diethylaminoethyl (DEAE) Sephadex A-25. ucanr.eduepa.gov The negatively charged sulfate (B86663) group of the glucosinolates binds to the positively charged resin, while neutral and positively charged impurities are washed away.

A key step in many analytical protocols is the on-column desulfation of the bound glucosinolates. oup.comnih.gov This is accomplished by applying a purified sulfatase enzyme solution (e.g., from Helix pomatia) to the column, which cleaves the sulfate group to produce neutral desulfoglucosinolates. oup.comepa.gov These desulfated compounds are then eluted from the column with purified water. ucanr.edunih.gov This desulfation step is crucial for subsequent analysis by certain chromatographic methods, particularly HPLC with UV detection, as it improves chromatographic behavior and provides a common chromophore for detection.

Table 1: Standard Laboratory Practice for Indolylglucosinolate Extraction and Purification

| Step | Procedure | Purpose |

| Sample Preparation | Plant tissue is frozen in liquid nitrogen and ground to a fine powder. cd-genomics.com | Disrupts cells and inactivates enzymes to prevent degradation. cd-genomics.com |

| Extraction | The powder is extracted with boiling 70-80% aqueous methanol. ucanr.edunih.gov | Solubilizes glucosinolates and denatures the myrosinase enzyme. nih.gov |

| Purification | The extract is passed through a DEAE anion-exchange column. ucanr.eduepa.gov | Binds glucosinolates, allowing for the removal of interfering compounds. |

| Desulfation (Optional) | Sulfatase enzyme is applied to the column. oup.comepa.gov | Cleaves the sulfate group, yielding neutral desulfoglucosinolates for improved analysis. |

| Elution | Desulfoglucosinolates are eluted from the column with water. ucanr.edunih.gov | Collects the purified target compounds for subsequent analysis. |

Chromatographic Separation and Detection Methods

Chromatography is the cornerstone for separating complex mixtures of indolylglucosinolates and their derivatives. The choice of method depends on whether the analysis targets the intact glucosinolates, their desulfated forms, or their hydrolysis products.

High-Performance Liquid Chromatography (HPLC) is the most common method for the routine analysis and quantification of desulfated glucosinolates. nih.gov The separation is typically achieved on a reversed-phase C18 column. ucanr.edunih.govmdpi.com A gradient elution system is employed, using a mobile phase consisting of water and an organic modifier, usually acetonitrile (B52724). ucanr.edumdpi.com The gradient starts with a high concentration of the aqueous phase and gradually increases the proportion of acetonitrile to elute compounds of increasing hydrophobicity. ucanr.edumdpi.com

Detection is most frequently performed using an ultraviolet (UV) or diode array detector (DAD) set at a wavelength of 229 nm, which is the absorption maximum for desulfoglucosinolates. ucanr.edunih.govmdpi.com For accurate quantification, an internal standard, such as sinigrin, benzylglucosinolate, or glucotropaeolin, is added to the sample at the beginning of the extraction process. ucanr.eduoup.commdpi.com Peak identification is confirmed by comparing retention times with those of authentic standards. ucanr.edu

While HPLC is used for the parent compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing the volatile hydrolysis products of indolylglucosinolates, such as indoles and nitriles. mdpi.commdpi.com These products are formed when the plant tissue is damaged and myrosinase becomes active. mdpi.com

For the analysis, hydrolysis is allowed to proceed, and the resulting volatile compounds are extracted into an organic solvent like dichloromethane. mdpi.com A small volume of this extract is then injected into the GC-MS system. mdpi.commdpi.com The separation occurs in a capillary column, often a nonpolar or medium-polarity column like a DB-5MS or HP-5. mdpi.comnih.gov The GC oven is programmed with a specific temperature gradient to separate the compounds based on their boiling points and interactions with the column's stationary phase. mdpi.comnih.gov As the compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for definitive identification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become a powerful tool for glucosinolate analysis. frontiersin.orgresearchgate.net A major advantage of LC-MS is its ability to analyze intact glucosinolates, bypassing the need for the time-consuming desulfation step. frontiersin.org This technique offers high sensitivity and selectivity, making it ideal for identifying and quantifying a wide range of glucosinolates, even those present at low concentrations. researchgate.netnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) is often coupled with MS to provide faster analysis times and better separation efficiency. frontiersin.orgacs.org In LC-MS/MS, the mass spectrometer performs two stages of mass analysis. The first stage selects a precursor ion (the intact glucosinolate), which is then fragmented. The second stage analyzes the resulting product ions. This process generates a unique fragmentation pattern that serves as a structural fingerprint, allowing for highly confident identification and the ability to distinguish between isomers that may be difficult to separate chromatographically. researchgate.net Electrospray ionization (ESI) in the negative ion mode is commonly used for analyzing these anionic compounds. researchgate.net

Table 2: Comparison of Chromatographic Methods for this compound Analysis

| Method | Analyte | Sample Preparation | Principle |

| HPLC-UV | Desulfoglucosinolates | Extraction, purification, and enzymatic desulfation. nih.gov | Separation on a C18 column with UV detection at 229 nm. ucanr.edumdpi.com |

| GC-MS | Volatile hydrolysis products (e.g., indoles, nitriles) | Extraction of hydrolyzed compounds into an organic solvent. mdpi.com | Separation by volatility in a capillary column, with mass spectrometric detection. mdpi.com |

| LC-MS/MS | Intact Glucosinolates | Extraction and purification (desulfation not required). frontiersin.org | Separation by liquid chromatography, with detection based on mass-to-charge ratio and fragmentation patterns. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolysis Products

Spectroscopic Analysis for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for both confirming the structure of known indolylglucosinolates and elucidating the structure of novel ones. They are also integral to the detection and quantification steps in chromatography.

UV-Vis spectroscopy is a fundamental technique in this compound analysis, primarily used as a detection method following HPLC separation. nih.gov As part of an HPLC-UV or HPLC-DAD system, it allows for the quantification of desulfoglucosinolates. ucanr.edunih.gov The absorbance is measured at a specific wavelength, typically 229 nm, where the desulfo-thiohydroximate core structure exhibits strong absorption. mdpi.com

The UV spectrum of an eluting peak, captured by a DAD detector, provides additional information for compound identification. nih.gov The spectrum can be compared against the spectra of known standards or data from the literature to confirm the identity of a compound, complementing the identification based on retention time alone. oup.comnih.gov The area under the chromatographic peak at 229 nm is proportional to the concentration of the compound, which forms the basis for quantification. oup.com

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique utilized for the structural elucidation and quantification of indolylglucosinolates. nih.gov It provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR).

In the context of this compound characterization, NMR analysis is invaluable. The chemical environment of each proton and carbon atom in the molecule influences its resonance frequency, resulting in a unique spectral fingerprint. For instance, ¹H NMR spectra can clearly distinguish signals from the indole (B1671886) ring, the glucose moiety, and the thiohydroximate group. researchgate.net The aromatic region of the spectrum is particularly characteristic, revealing signals for the protons on the indole nucleus. researchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between different parts of the molecule. These advanced techniques help to unambiguously assign all proton and carbon signals, confirming the identity of known indolylglucosinolates or elucidating the structure of novel ones. researchgate.netmdpi.com

NMR has been instrumental in confirming the structures of key indolylglucosinolates. For example, early NMR spectral analysis was crucial in verifying the 1-methoxy substitution on the indole ring of neoglucobrassicin (B1238046). nih.gov Solid-state NMR has also been evaluated as a method for the direct identification and quantification of glucosinolates in seed matrices without the need for extraction, which is particularly useful for unstable compounds. nih.govmdpi.com

The following table summarizes representative ¹H and ¹³C NMR chemical shift data for a key this compound, providing a reference for its identification.

| Compound Name | Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| Glucobrassicin (B1234704) | ¹H | 7.20 - 7.80 | m | Indole ring protons |

| ¹H | ~5.50 | d | Anomeric proton (H-1') of glucose | |

| ¹H | 3.20 - 4.00 | m | Glucose protons (H-2' to H-6') | |

| ¹³C | 160 - 170 | s | C=N of thiohydroximate | |

| ¹³C | 110 - 140 | d, s | Indole ring carbons | |

| ¹³C | ~82 | d | Anomeric carbon (C-1') of glucose | |

| ¹³C | 60 - 80 | d, t | Glucose carbons (C-2' to C-6') | |

| Neoglucobrassicin | ¹H | 7.20 - 7.70 | m | Indole ring protons |

| ¹H | ~4.00 | s | Methoxy (-OCH₃) protons | |

| ¹³C | ~160 | s | C=N of thiohydroximate | |

| ¹³C | 100 - 140 | d, s | Indole ring carbons | |

| ¹³C | ~60 | q | Methoxy (-OCH₃) carbon |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from multiple spectroscopic studies.

Enzymatic Assays for Myrosinase Activity and Related Enzymes

The enzymatic hydrolysis of indolylglucosinolates is primarily catalyzed by myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147). nih.gov To study the kinetics and activity of this enzyme, as well as other related enzymes, researchers have developed a range of enzymatic assays. These assays are crucial for determining how factors like pH, temperature, and the presence of cofactors affect the breakdown of indolylglucosinolates. nih.gov

Several methods exist for measuring myrosinase activity, often using a model glucosinolate substrate like sinigrin, but the principles are applicable to indolylglucosinolates such as glucobrassicin. nih.govnih.gov The choice of assay depends on factors like the required sensitivity, the purity of the enzyme preparation, and the specific research question. nih.gov

One common approach is the spectrophotometric coupled enzyme assay . This method measures the rate of glucose released during glucosinolate hydrolysis. nih.gov The glucose produced is then used in a secondary reaction catalyzed by hexokinase and glucose-6-phosphate dehydrogenase, leading to the formation of NADPH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm. mdpi.com This assay is considered sensitive and widely applicable for routine analysis. nih.gov

Another method is the direct spectrophotometric assay (DSA) , which monitors the disappearance of the glucosinolate substrate by measuring the decrease in absorbance at a specific UV wavelength (around 227 nm). nih.govnih.gov While useful for continuous monitoring, this assay can be less sensitive due to lower substrate and activator concentrations that must be used to maintain a linear response. nih.gov

High-Performance Liquid Chromatography (HPLC)-based assays offer a highly specific and accurate method for studying myrosinase kinetics. nih.govresearchgate.net These methods directly measure the decrease in the concentration of the this compound substrate or the formation of its hydrolysis products over time. terresinovia.fr This approach is particularly valuable for complex mixtures or when studying the hydrolysis of specific glucosinolates in a plant extract. researchgate.net It allows for the simultaneous monitoring of multiple compounds and is less prone to interference from other components in the sample. terresinovia.fr

The activity of myrosinase is known to be influenced by ascorbic acid, which acts as an activator or cofactor, and its presence is often essential in assay buffers for maximal activity. nih.gov Kinetic studies using these assays have revealed that myrosinase activity can be inhibited by high concentrations of its own substrate. nih.govresearchgate.net

The following table provides a summary of common enzymatic assay methodologies used for myrosinase activity.

| Assay Type | Principle | Measurement | Substrate Example | Key Considerations |

| Spectrophotometric Coupled Assay | Measures glucose released from glucosinolate hydrolysis via a coupled reaction producing a detectable product (e.g., NADPH). mdpi.comnih.gov | Increase in absorbance at 340 nm. mdpi.com | Sinigrin, Glucobrassicin | Sensitive and suitable for continuous monitoring; indirect measurement. nih.gov |

| Direct Spectrophotometric Assay (DSA) | Monitors the decrease in UV absorbance as the glucosinolate substrate is consumed. nih.govnih.gov | Decrease in absorbance at ~227 nm. nih.gov | Sinigrin | Simple and continuous; can have lower sensitivity and a non-linear response. nih.gov |

| pH-Stat Assay | Measures the rate of acid (H⁺) released during the hydrolysis of the glucosinolate. nih.gov | Rate of titrant (base) addition to maintain constant pH. | Sinigrin | Provides real-time kinetics; requires specialized equipment. |

| HPLC-Based Assay | Chromatographically separates and quantifies the substrate and/or products of the enzymatic reaction over time. nih.govterresinovia.fr | Decrease in substrate peak area or increase in product peak area. | Glucobrassicin, Sinigrin | Highly specific and accurate; suitable for complex samples; not continuous. researchgate.netterresinovia.fr |

Genetic Engineering and Biotechnological Approaches for Modulating Indolylglucosinolate Content in Plants

Metabolic Engineering of Indolylglucosinolate Biosynthesis Pathways

Metabolic engineering provides powerful tools to modify the production of indolylglucosinolates by introducing, overexpressing, or silencing the genes involved in their biosynthesis.

A significant achievement in metabolic engineering has been the successful transfer of the entire this compound biosynthetic pathway from Arabidopsis thaliana into heterologous (non-native) hosts. This approach serves as a proof-of-concept for producing these valuable compounds in controlled systems and allows for the detailed study of the pathway's enzymes and regulation outside the complex environment of their native plant. researchgate.netnih.govnih.govnih.gov

Yeast (Saccharomyces cerevisiae) : Scientists have successfully engineered S. cerevisiae to produce indolylglucosinolates. researchgate.netnih.gov This was accomplished by introducing the seven-step pathway from A. thaliana into the yeast. researchgate.net A versatile platform for the stable expression of multi-gene pathways in yeast was developed, identifying optimal locations in the yeast genome for gene integration to ensure high expression without negatively impacting the host's growth. researchgate.netasm.org Initial production was further optimized by replacing some of the yeast's own enzymes with more efficient plant-derived ones. researchgate.netnih.gov This work established the first successful production of glucosinolates in a microbial host, providing a foundation for large-scale, industrial production of specific, health-promoting glucosinolates. researchgate.netnih.gov

Nicotiana benthamiana : The non-cruciferous plant Nicotiana benthamiana has also been used as a bio-factory for this compound production. nih.govnih.govfrontiersin.orgresearchgate.net Through transient expression techniques, researchers have successfully reconstituted the core biosynthetic pathways for all three classes of Arabidopsis glucosinolates (indolic, aliphatic, and benzylic) in this host. nih.govfrontiersin.org This system has proven invaluable for validating the function of genes involved in the pathway. For instance, by co-expressing candidate genes in an engineered N. benthamiana that produces the precursor indol-3-yl-methyl glucosinolate (I3M), researchers identified the specific cytochrome P450 monooxygenases (CYP81F family) and methyltransferases (IGMT1, IGMT2) responsible for the subsequent modification of the indole (B1671886) ring. nih.govnih.gov This demonstrates that N. benthamiana is not only a viable production platform but also a powerful tool for gene function discovery and for creating tailored glucosinolate profiles. nih.gov

Table 1: Key Achievements in Heterologous Production of Indolylglucosinolates

In plants that naturally produce indolylglucosinolates, such as Arabidopsis and Brassica species, genetic engineering can be used to modulate the existing pathways.

Overexpression: Increasing the expression of key regulatory or biosynthetic genes can significantly boost the production of specific glucosinolates. In Arabidopsis, overexpressing transcription factors like ATR1/MYB34 has been shown to increase the levels of indolylglucosinolates. oup.commdpi.com Similarly, overexpressing biosynthetic genes such as CYP79B2 or CYP83B1 can lead to higher accumulation of these compounds. oup.comresearchgate.net For example, research has shown that overexpressing MYB76 in A. thaliana not only increases aliphatic glucosinolates but also leads to a rise in indole glucosinolate content. mdpi.com

Introduction of Biosynthetic Genes into Heterologous Hosts (e.g., Yeast, Nicotiana benthamiana)

Gene Editing Technologies (e.g., CRISPR/Cas) for Pathway Modification

The advent of precise gene-editing tools, most notably CRISPR/Cas9, has revolutionized the ability to modify plant genomes. frontiersin.org This technology allows for targeted mutations, such as insertions, deletions, or replacements, at specific locations in the genome. slu.sefrontiersin.org

In the context of this compound biosynthesis, CRISPR/Cas9 can be used to knock out genes with high precision. This is particularly useful in polyploid species like Brassica napus (rapeseed), which have multiple copies of many genes. slu.se Researchers have successfully used CRISPR/Cas9 to knock out the MYB28 gene, a key regulator of aliphatic glucosinolates, in Brassica oleracea. eurekalert.orgnih.govjic.ac.uk While this work focused on aliphatic glucosinolates, it demonstrates the powerful potential of CRISPR to precisely modify glucosinolate profiles. nih.gov This approach could be readily applied to the transcription factors controlling this compound biosynthesis, such as MYB34, MYB51, and MYB122, to specifically decrease their levels without affecting other desirable traits. biorxiv.org The precision of CRISPR avoids the random integration issues associated with older genetic modification techniques and can be used to create transgene-free edited plants. slu.se